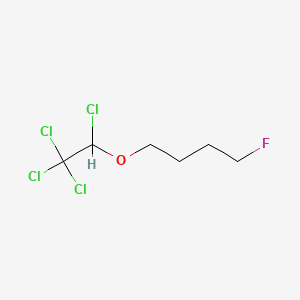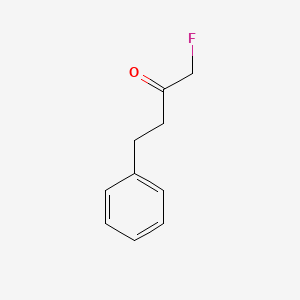
4,4,5-Trifluoro-2,5-bis(trifluoromethyl)-1,3-dioxolane-2-carbonyl fluoride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,4,5-Trifluoro-2,5-bis(trifluoromethyl)-1,3-dioxolane-2-carbonyl fluoride is a fluorinated organic compound known for its unique chemical structure and properties. This compound is part of the broader class of per- and polyfluoroalkyl substances (PFAS), which are characterized by their high thermal stability, resistance to chemical reactions, and hydrophobic nature. These properties make it valuable in various industrial and scientific applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,5-Trifluoro-2,5-bis(trifluoromethyl)-1,3-dioxolane-2-carbonyl fluoride typically involves the fluorination of precursor compounds under controlled conditions. One common method includes the reaction of a suitable dioxolane derivative with fluorinating agents such as sulfur tetrafluoride (SF4) or cobalt trifluoride (CoF3). The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of advanced fluorination techniques, such as electrochemical fluorination or photochemical fluorination, can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
4,4,5-Trifluoro-2,5-bis(trifluoromethyl)-1,3-dioxolane-2-carbonyl fluoride undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles.
Addition Reactions: It can undergo addition reactions with electrophiles, leading to the formation of new carbon-fluorine bonds.
Oxidation and Reduction: While the compound is generally resistant to oxidation and reduction due to its fluorinated nature, specific conditions and reagents can induce these reactions.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.
Electrophiles: Electrophilic addition reactions may involve reagents such as halogens or hydrogen halides.
Oxidizing and Reducing Agents: Strong oxidizing agents like potassium permanganate (KMnO4) or reducing agents like lithium aluminum hydride (LiAlH4) can be used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a fluorinated amide, while addition of a halogen can produce a halogenated derivative.
科学的研究の応用
4,4,5-Trifluoro-2,5-bis(trifluoromethyl)-1,3-dioxolane-2-carbonyl fluoride has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds, which are valuable in materials science and catalysis.
Biology: The compound’s unique properties make it useful in studying the interactions of fluorinated molecules with biological systems.
Medicine: Research into fluorinated pharmaceuticals often involves this compound due to its potential to enhance the stability and bioavailability of drug candidates.
Industry: Its thermal stability and resistance to chemical degradation make it suitable for use in high-performance coatings, lubricants, and sealants.
作用機序
The mechanism by which 4,4,5-Trifluoro-2,5-bis(trifluoromethyl)-1,3-dioxolane-2-carbonyl fluoride exerts its effects involves interactions with molecular targets and pathways. The compound’s fluorinated nature allows it to form strong bonds with various substrates, influencing their chemical and physical properties. In biological systems, it may interact with enzymes and receptors, altering their activity and function.
類似化合物との比較
Similar Compounds
- 2,2-Bis(trifluoromethyl)-4,5-dichloro-4,5-difluoro-1,3-dioxolane
- 2,2-Bis(trifluoromethyl)-4,5-difluoro-1,3-dioxolane
Uniqueness
Compared to similar compounds, 4,4,5-Trifluoro-2,5-bis(trifluoromethyl)-1,3-dioxolane-2-carbonyl fluoride stands out due to its higher degree of fluorination, which imparts greater thermal stability and resistance to chemical reactions. This makes it particularly valuable in applications requiring extreme conditions.
特性
CAS番号 |
7385-65-1 |
|---|---|
分子式 |
C6F10O3 |
分子量 |
310.05 g/mol |
IUPAC名 |
4,4,5-trifluoro-2,5-bis(trifluoromethyl)-1,3-dioxolane-2-carbonyl fluoride |
InChI |
InChI=1S/C6F10O3/c7-1(17)2(4(9,10)11)18-3(8,5(12,13)14)6(15,16)19-2 |
InChIキー |
IHZQVNJWZLTECJ-UHFFFAOYSA-N |
正規SMILES |
C(=O)(C1(OC(C(O1)(F)F)(C(F)(F)F)F)C(F)(F)F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













![2-[(1R,2S)-1-[(1R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethoxy]-2-(4-fluorophenyl)-2-hydroxyethoxy]acetic Acid](/img/structure/B13416443.png)


